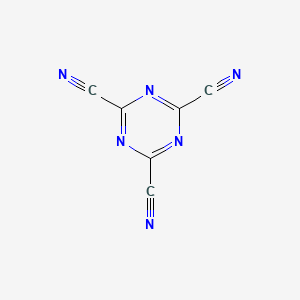

1,3,5-Triazine-2,4,6-tricarbonitrile

CAS No.: 7615-57-8

Cat. No.: VC3874746

Molecular Formula: C6N6

Molecular Weight: 156.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7615-57-8 |

|---|---|

| Molecular Formula | C6N6 |

| Molecular Weight | 156.1 g/mol |

| IUPAC Name | 1,3,5-triazine-2,4,6-tricarbonitrile |

| Standard InChI | InChI=1S/C6N6/c7-1-4-10-5(2-8)12-6(3-9)11-4 |

| Standard InChI Key | ZZJREAPISLZYCW-UHFFFAOYSA-N |

| SMILES | C(#N)C1=NC(=NC(=N1)C#N)C#N |

| Canonical SMILES | C(#N)C1=NC(=NC(=N1)C#N)C#N |

| Boiling Point | 262.0 °C |

| Melting Point | 119.0 °C |

Introduction

Chemical and Physical Properties

TCT exhibits distinct physicochemical characteristics that underpin its utility in advanced applications. Key properties include:

The compound’s high density and refractive index arise from its compact, planar structure and extensive π-conjugation . Its thermal stability, evidenced by the elevated boiling point, makes it suitable for high-temperature synthetic processes .

Synthesis and Structural Characterization

Synthetic Routes

TCT is synthesized via two primary methods:

-

Chemical Reduction of Precursors: Reduction of 2,4,6-tricyano-1,3,5-triazine derivatives under controlled conditions yields TCT alongside novel intermediates. For example, Del Sesto et al. demonstrated that chemical reduction produces a radical anion ([TCT]), which dimerizes to form [CN] with a central C–C bond length of 1.570 Å .

-

High-Pressure Condensation: Compression of TCT monomers above 2.4 GPa induces a phase transition to an orthorhombic structure (space group P222), facilitating polymerization into layered carbon nitride materials .

Structural Features

X-ray diffraction studies reveal a planar triazine core with bond lengths consistent with aromatic delocalization. The cyanide groups adopt a trigonal planar geometry, contributing to TCT’s electron-deficient character . Under high pressure (4–10 GPa), TCT undergoes irreversible structural reorganization, forming crystalline phases with interlinked s-triazine units .

Applications in Material Science

Porous Carbon Nitride Frameworks

TCT serves as a precursor for covalent triazine frameworks (CTFs) due to its tricyano functionality. Sagot et al. developed hyperbranched polyhetarylenes by polymerizing TCT derivatives, achieving materials with nitrogen contents exceeding 60% . These CTFs exhibit surface areas up to 458 m/g and pore volumes of 0.434 cm/g, enabling applications in gas storage and dye adsorption .

High-Pressure Materials Engineering

High-pressure treatment of TCT (2.4–10 GPa) induces polymerization into layered carbon nitrides. Synchrotron studies confirm the formation of a metastable orthorhombic phase (Phase II) at 2.4 GPa, which transitions to a disordered graphitic structure at elevated temperatures .

Biomedical Applications

Antiviral Agents

Organic Synthesis and Catalysis

Spirocyclic Compound Synthesis

Reaction of TCT with cyclohexanone and malononitrile yields 4-imino-2-(dicyanomethylene)-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, a precursor for nitrogen-rich spirocyclic frameworks . These compounds exhibit tautomerism-dependent fluorescence, relevant for sensor development .

Radical Chemistry

TCT’s radical anion ([TCT]) dimerizes to form [CN], characterized by a long C–C bond (1.570 Å). This intermediate reacts with tetrathiafulvalene (TTF) to form charge-transfer complexes, useful in molecular electronics .

Recent Advances and Future Directions

Recent studies focus on optimizing TCT’s reactivity for energy storage and conversion. For instance, high-pressure-derived carbon nitrides show promise as lithium-ion battery anodes due to their high conductivity and nitrogen doping . Additionally, TCT-based covalent organic frameworks (COFs) are being explored for photocatalytic water splitting .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume